2-HBA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

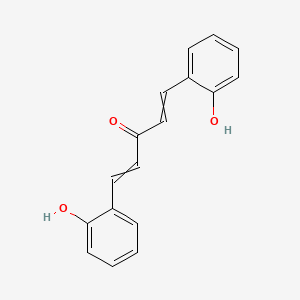

Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVAHBUBGBLIEY-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-52-9 | |

| Record name | Bis(2-hydroxybenzal)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 2-Hydroxybutyric Acid in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), an organic acid generated from amino acid catabolism and glutathione metabolism, is emerging as a critical biomarker and a key molecule in understanding cellular metabolic dysregulation. This technical guide provides a comprehensive overview of the role of 2-hydroxybutyric acid in cellular metabolism, with a particular focus on its implications in oxidative stress, insulin resistance, and altered lipid metabolism. This document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the core metabolic pathways and experimental workflows.

Introduction

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a chiral compound produced in mammalian tissues, primarily the liver.[1][2] Its biosynthesis is intricately linked to the catabolism of the amino acids L-threonine and L-methionine, as well as the synthesis of the major endogenous antioxidant, glutathione (GSH).[1][3] Under normal physiological conditions, 2-HB is present at low concentrations in biological fluids. However, its levels are observed to increase significantly in states of metabolic stress, including insulin resistance, type 2 diabetes, oxidative stress, and ketoacidosis.[4][5][6] This elevation has positioned 2-HB as a promising early biomarker for detecting and monitoring these metabolic disturbances.[7][8] This guide delves into the core metabolic pathways involving 2-HB, methods for its quantification, and its significance in a research and drug development context.

Biochemical Pathways Involving 2-Hydroxybutyric Acid

The production of 2-HB is a direct consequence of increased flux through specific metabolic pathways, primarily driven by oxidative stress and shifts in cellular redox balance.

Synthesis from Amino Acid Catabolism

The primary precursors for 2-HB are the amino acids L-threonine and L-methionine. Their catabolism converges on the intermediate α-ketobutyrate (α-KB).

-

L-Threonine Catabolism: Threonine is converted to α-ketobutyrate via a series of enzymatic reactions.

-

L-Methionine Catabolism: Methionine, through the transsulfuration pathway, is converted to cystathionine, which is then cleaved to yield cysteine and α-ketobutyrate.[6]

Link to Glutathione Synthesis and Oxidative Stress

Under conditions of oxidative stress, there is an increased demand for the synthesis of glutathione (GSH), a critical antioxidant.[1][4] The synthesis of GSH requires the amino acid cysteine. When cysteine availability is limited, the transsulfuration pathway is upregulated to produce cysteine from homocysteine (derived from methionine). This process also generates α-ketobutyrate as a byproduct.[1][5]

The Role of Redox State (NADH/NAD+ Ratio)

The final step in 2-HB synthesis is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH) and is dependent on the cellular NADH/NAD+ ratio.[4][9] Conditions that lead to an elevated NADH/NAD+ ratio, such as increased fatty acid oxidation seen in insulin resistance, favor the conversion of α-ketobutyrate to 2-HB.[3][9]

Data Presentation: Quantitative Levels of 2-Hydroxybutyric Acid

The concentration of 2-HB in biological fluids is a key indicator of metabolic status. The following tables summarize reported concentrations in various states.

| Biological Fluid | Condition | Concentration Range (µM) | Reference |

| Blood/Plasma/Serum | Healthy/Normal | 8.00 - 80.0 | [6] |

| Insulin Resistance/Type 2 Diabetes | Elevated, specific values vary | [10] | |

| Cerebrospinal Fluid (CSF) | Healthy/Normal | ~37.0 ± 24.0 | [6] |

| Saliva | Healthy/Normal | 10.42 ± 9.20 | [6] |

| Urine | Healthy/Normal | Variable, no consensus value | [6] |

| Insulin Resistance/Type 2 Diabetes | Increased | [6] | |

| Lactic Acidosis/Ketoacidosis | Significantly Elevated | [5][11] |

Note: Concentrations can vary significantly based on the analytical method, cohort characteristics, and fasting status.

Experimental Protocols

Accurate quantification of 2-HB and the assessment of related enzymatic activities are crucial for research in this area.

Quantification of 2-Hydroxybutyric Acid

LC-MS/MS is a highly sensitive and specific method for the quantification of 2-HB in biological matrices.

Sample Preparation (Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled 2-HB).

-

Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 5% methanol in water).

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is common.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often employed.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 2-HB and the internal standard.

NMR spectroscopy provides a non-destructive method for identifying and quantifying 2-HB in a metabolomics context.

Sample Preparation (Urine):

-

Thawing: Thaw frozen urine samples at room temperature.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Buffering: Mix an aliquot of the urine supernatant with a phosphate buffer (to maintain a constant pH) containing a chemical shift reference standard (e.g., DSS or TSP) and D2O for field locking.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for optimal resolution and sensitivity.

-

Experiment: A standard one-dimensional (1D) proton (¹H) NMR spectrum with water suppression is typically acquired. 2D experiments like [¹H, ¹³C]-HSQC can aid in unambiguous identification.[5][12]

Data Analysis:

-

The signals corresponding to 2-HB in the ¹H NMR spectrum are identified based on their characteristic chemical shifts and coupling patterns.[5][13]

-

Quantification is achieved by integrating the area of a specific 2-HB peak relative to the known concentration of the internal standard.

Enzyme Assays

This spectrophotometric assay measures the NADH-dependent conversion of a substrate by LDH.

Principle: LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the LDH activity. The same principle applies to the reduction of α-ketobutyrate to 2-HB.[2][9]

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.3), NADH, and the substrate (pyruvate or α-ketobutyrate).

-

Temperature Equilibration: Incubate the reaction mixture in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C).[9][14]

-

Enzyme Addition: Initiate the reaction by adding the sample containing LDH (e.g., cell lysate or purified enzyme).

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Induction of Oxidative Stress (Experimental Model)

A standardized exercise protocol can be used to reliably induce a state of oxidative stress in human subjects for research purposes.[15][16]

Protocol:

-

Aerobic Phase: Subjects perform incremental aerobic exercise on a cycle ergometer, with the workload increasing at regular intervals (e.g., 15 W every minute).

-

Anaerobic Phase: Following the aerobic phase, subjects undertake a maximal anaerobic activity until exhaustion.

-

Biomarker Measurement: Blood samples are collected at baseline, immediately post-exercise, and at various time points during recovery to measure markers of oxidative stress (e.g., oxidized glutathione, malondialdehyde) and 2-HB.[15]

Mandatory Visualizations

Signaling Pathways

Caption: Metabolic pathways leading to the formation of 2-Hydroxybutyric Acid.

Experimental Workflow

Caption: A typical experimental workflow for metabolomics-based biomarker discovery.

Conclusion and Future Directions

2-Hydroxybutyric acid has been firmly established as a sensitive indicator of metabolic dysregulation, particularly in the context of oxidative stress and insulin resistance. Its role as an early biomarker presents significant opportunities for the development of novel diagnostic and prognostic tools. For drug development professionals, monitoring 2-HB levels could serve as a valuable pharmacodynamic biomarker to assess the efficacy of therapeutic interventions aimed at improving metabolic health. Future research should focus on further elucidating the precise signaling roles of 2-HB, its utility in a broader range of diseases, and the standardization of its measurement for clinical applications. The methodologies and pathways detailed in this guide provide a foundational framework for researchers and scientists to advance our understanding of this important metabolic player.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Activity Measurement of L-Lactate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of three serum alpha-hydroxybutyrate dehydrogenase procedures for lactate dehydrogenase isoenzyme discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008) [hmdb.ca]

- 6. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 12. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000008) [hmdb.ca]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000008) [hmdb.ca]

- 14. raybiotech.com [raybiotech.com]

- 15. mdpi.com [mdpi.com]

- 16. A Standardised Exercise Protocol to Induce Oxidative Stress in Humans: Validation with a Dietary Polyphenol Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxybutyrate (2-HBA): An In-Depth Technical Guide on its Role as a Marker for Metabolic Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stress, a state of cellular imbalance resulting from suboptimal nutrient availability or utilization, is a key driver in the pathogenesis of numerous chronic diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The identification of sensitive and early biomarkers of metabolic stress is paramount for diagnostics, patient stratification, and the development of novel therapeutic interventions. 2-Hydroxybutyrate (2-HBA), an organic acid byproduct of amino acid catabolism and glutathione synthesis, has emerged as a promising early indicator of metabolic dysregulation, particularly insulin resistance and oxidative stress.[1][2][3] This technical guide provides a comprehensive overview of the core science behind this compound, including its biochemical origins, associated signaling pathways, and the analytical methodologies for its quantification.

Biochemical Origins and Metabolic Significance

2-Hydroxybutyrate, also known as alpha-hydroxybutyrate, is not a primary metabolite in any major metabolic pathway but rather a byproduct whose levels increase under specific metabolic conditions.[3] Its production is intrinsically linked to states of metabolic stress that lead to an increased intracellular ratio of NADH to NAD+ and heightened oxidative stress.[2]

The primary sources of this compound are:

-

Amino Acid Catabolism: The breakdown of the amino acids L-threonine and L-methionine generates the intermediate α-ketobutyrate (2-oxobutyrate).[2][3]

-

Glutathione Synthesis: During periods of oxidative stress, the demand for the antioxidant glutathione (GSH) increases. The synthesis of cysteine, a precursor for GSH, from homocysteine via the transsulfuration pathway also produces α-ketobutyrate as a byproduct.[1][2][3]

Under normal physiological conditions, α-ketobutyrate is efficiently metabolized to propionyl-CoA. However, in states of metabolic stress characterized by an elevated NADH/NAD+ ratio, such as that seen in insulin resistance due to increased fatty acid oxidation, the equilibrium of the reaction catalyzed by lactate dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase (2HBDH) shifts, leading to the reduction of α-ketobutyrate to this compound.[2]

This compound as a Marker for Metabolic Stress

Elevated levels of this compound are indicative of a systemic metabolic shift and are strongly associated with several key aspects of metabolic stress:

-

Insulin Resistance: A growing body of evidence highlights this compound as an early and sensitive marker of insulin resistance, often preceding the onset of hyperglycemia.[1][4][5][6] In insulin-resistant states, impaired glucose uptake by peripheral tissues leads to increased reliance on fatty acid oxidation for energy. This process generates a surplus of NADH, driving the conversion of α-ketobutyrate to this compound.[2]

-

Oxidative Stress: Increased production of reactive oxygen species (ROS) is a hallmark of metabolic stress. The subsequent upregulation of glutathione synthesis to counteract this oxidative burden leads to increased production of α-ketobutyrate and, consequently, this compound.[1][2][3]

-

Altered Lipid Metabolism: In conditions of insulin resistance, dysregulated lipolysis results in an increased flux of free fatty acids to the liver. The subsequent increase in hepatic fatty acid oxidation contributes to the elevated NADH/NAD+ ratio, further promoting this compound synthesis.[1]

-

Mitochondrial Dysfunction: The metabolic shifts that lead to increased this compound production, such as an altered NADH/NAD+ balance and increased oxidative stress, are closely linked to mitochondrial dysfunction.

Quantitative Data on this compound Levels

The following tables summarize quantitative data related to this compound as a biomarker.

Table 1: Performance of Analytical Methods for this compound Quantification

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |

| GC-MS | Serum | 5 µM | 5 - 200 µM | 97 - 98% | [7] |

| HPLC-MS/MS | Saliva | <1 pg (7.9–9.6 fmol) on-column | Not specified | 98.5 - 108.8% | [8] |

Table 2: Reference Ranges and Pathological Levels of this compound

| Condition | Matrix | This compound Concentration | Reference |

| Healthy | Urine | <1.24 mcg/mg creatinine | [1] |

| Insulin Resistant vs. Sensitive | Plasma | A value of 5 µg/ml best separated the groups | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Production

The following diagram illustrates the key metabolic pathways leading to the formation of this compound under conditions of metabolic stress.

Caption: Metabolic pathways leading to the production of this compound.

Experimental Workflow for GC-MS Quantification of this compound

The following diagram outlines a typical workflow for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: A typical experimental workflow for this compound quantification by GC-MS.

Detailed Experimental Protocols

Quantification of this compound in Human Serum by GC-MS

This protocol is adapted from the methodology described by Gonzalez-Riano et al. (2022).[7]

1. Sample Preparation and Extraction:

- To 300 µL of serum, calibrator, or quality control sample, add 30 µL of a 1 mM solution of 2-hydroxybutyrate-d3 (2HB-d3) as an internal standard.

- Acidify the samples by adding 90 µL of 5 M HCl.

- Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.

- Vortex the mixture and then centrifuge at 2500 x g for 10 minutes.

- Carefully transfer the upper organic phase to a new tube.

- Evaporate the organic solvent to dryness under a stream of nitrogen gas at 37 °C.

2. Derivatization:

- To the dried extract, add 80 µL of BSTFA:TMCS (99:1).

- Seal the tube and heat using microwave irradiation at 800 W for 2 minutes to form trimethylsilyl (TMS) ester derivatives.

3. GC-MS Analysis:

- Inject an aliquot of the derivatized sample into the GC-MS system.

- Gas Chromatography (GC) Conditions: (Specific column, temperature program, and gas flow rates should be optimized based on the instrument used).

- Mass Spectrometry (MS) Conditions:

- Operate in electron impact (EI) ionization mode.

- Monitor the following ions for quantification: m/z 205 for this compound and m/z 208 for this compound-d3.

- Monitor qualifier ions for confirmation: m/z 190 and m/z 233 for this compound; m/z 193 and m/z 236 for this compound-d3.

4. Quantification:

- Construct a calibration curve using known concentrations of this compound.

- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

2-Hydroxybutyrate is a valuable and sensitive biomarker for detecting early-stage metabolic stress, particularly insulin resistance and oxidative stress. Its production is a direct consequence of fundamental metabolic shifts, including an altered NADH/NAD+ ratio and increased demand for glutathione synthesis. The ability to quantify this compound using robust analytical methods like GC-MS provides researchers and clinicians with a powerful tool for identifying individuals at risk for metabolic diseases and for monitoring the efficacy of therapeutic interventions. As our understanding of the intricate connections between metabolic pathways and disease progression deepens, the clinical utility of this compound as a key indicator of metabolic health is poised to expand significantly.

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 4. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? [ouci.dntb.gov.ua]

- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]

- 6. scispace.com [scispace.com]

- 7. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physiological concentrations of 2-hydroxybutyrate

An In-depth Technical Guide to the Physiological Concentrations of 2-Hydroxybutyrate

Introduction

(S)-2-Hydroxybutyrate (2-HB), also known as alpha-hydroxybutyrate, is an organic acid metabolite that has garnered significant attention as a promising clinical biomarker. It is primarily produced as a byproduct of protein metabolism and glutathione biosynthesis.[1][2] Elevated levels of 2-HB are strongly correlated with insulin resistance (IR), impaired glucose tolerance, and oxidative stress, making it a valuable early indicator for the development of Type 2 Diabetes Mellitus (T2D).[1][3][4] This technical guide provides a comprehensive overview of the physiological concentrations of 2-HB, detailed experimental protocols for its quantification, and an exploration of its underlying biochemical pathways.

Data Presentation: Physiological Concentrations of 2-Hydroxybutyrate

The concentration of 2-hydroxybutyrate in biological fluids is a key indicator of metabolic status. The tables below summarize quantitative data from various studies, comparing levels in different matrices and populations.

Table 1: 2-Hydroxybutyrate Concentrations in Human Plasma/Serum

| Population Studied | Sample Type | Concentration | Units | Citation |

| Normal Glucose Tolerance (NGT) | Plasma | 61 (Median, IQR: 36) | µmol/L | [5] |

| Type 2 Diabetes (T2D) | Plasma | 74 (Median, IQR: 4.0) | µmol/L | [5] |

| Insulin Resistance (Pre-Intervention) | Not Specified | 4.21 ± 2.01 | µg/mL | [6] |

| Insulin Resistance (Post-Intervention) | Not Specified | 3.83 ± 1.73 | µg/mL | [6] |

Table 2: 2-Hydroxybutyrate (α-Hydroxybutyrate) Concentrations in Human Urine

| Population Studied | Sample Type | Concentration Range | Units | Citation |

| Healthy Volunteers | Urine | 0.10 - 2.68 | µg/mL | [7] |

| Diabetics | Urine | 0.14 - 124 | µg/mL | [7] |

Signaling Pathways and Metabolic Context

The production of 2-hydroxybutyrate is intrinsically linked to amino acid metabolism, glutathione synthesis, and the cellular redox state. Under conditions of metabolic stress, such as insulin resistance, specific pathways are upregulated, leading to an accumulation of 2-HB.

Biochemical Pathway of 2-Hydroxybutyrate Synthesis

Increased lipid oxidation and oxidative stress lead to an elevated intracellular NADH/NAD+ ratio.[1] This shift in redox balance, combined with an increased flux through the transsulfuration pathway for glutathione synthesis, boosts the production of the precursor α-ketobutyrate (α-KB).[8][9] The enzyme lactate dehydrogenase (LDH) then catalyzes the reduction of α-KB to 2-HB.[6][8]

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]

- 4. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 9. scispace.com [scispace.com]

Genetic Regulation of 2-Hydroxybutyrate Levels: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyrate (2-HB) is an organic acid emerging as a pivotal biomarker for metabolic stress, particularly insulin resistance and oxidative stress. Its synthesis is intrinsically linked to amino acid catabolism and the cellular redox state, making its circulating levels a sensitive indicator of metabolic dysregulation. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing 2-HB concentrations. We delve into the core metabolic pathways for 2-HB synthesis, summarize key genetic loci identified through Genome-Wide Association Studies (GWAS), and explore the dual role of the related ketone body, β-hydroxybutyrate (BHB), as both a metabolic fuel and an epigenetic regulator. Furthermore, this guide furnishes detailed experimental protocols for the quantification of 2-HB and presents a workflow for the discovery and validation of its genetic determinants, aiming to equip researchers with the knowledge to investigate this critical metabolite.

Introduction to 2-Hydroxybutyrate (2-HB)

2-Hydroxybutyrate (also known as α-hydroxybutyrate) is a small carboxylic acid produced as a byproduct of cellular metabolism. While historically viewed as a minor metabolic intermediate, recent evidence has established 2-HB as a significant early indicator of metabolic dysfunction.

Clinical and Biological Significance: Elevated levels of 2-HB are strongly associated with several metabolic perturbations:

-

Insulin Resistance: 2-HB is recognized as an early biomarker for insulin resistance and impaired glucose regulation, often preceding the clinical diagnosis of type 2 diabetes.

-

Oxidative Stress: Its production is upregulated when there is an increased demand for the antioxidant glutathione, linking 2-HB levels to heightened oxidative stress.

-

Metabolic Disorders: Increased 2-HB is observed in conditions such as ketoacidosis and lactic acidosis.

The concentration of 2-HB is a direct reflection of flux through specific metabolic pathways, making it a valuable readout for understanding cellular metabolic status. This guide focuses on the genetic underpinnings that control this flux.

Core Metabolic Pathways of 2-HB Synthesis

The primary route for 2-HB synthesis involves the catabolism of the amino acids L-threonine and L-methionine. This pathway converges on the intermediate α-ketobutyrate (also known as 2-ketobutyrate or 2-OBA).[1][2]

-

Generation of α-Ketobutyrate (2-KB): Threonine is converted to 2-KB by the enzyme threonine deaminase (ilvA).[3] Methionine catabolism also produces 2-KB as an intermediate.[2][4] This intermediate can either be catabolized further into propionyl-CoA to enter the TCA cycle or be reduced to 2-HB.[2][4]

-

Reduction to 2-Hydroxybutyrate (2-HB): The fate of 2-KB is critically dependent on the cell's redox state, specifically the ratio of NADH to NAD+. When the NADH/NAD+ ratio is high—a condition often seen during high rates of fatty acid oxidation or impaired mitochondrial function—the enzyme Lactate Dehydrogenase (LDH) catalyzes the reduction of 2-KB to 2-HB.[1][5] While LDH's primary substrate is pyruvate, it also efficiently acts on 2-KB.[5]

This redox-sensitive step is the key regulatory node determining the rate of 2-HB production from its precursor.

Genetic Determinants of Hydroxybutyrate Levels

Genome-Wide Association Studies (GWAS) have been instrumental in identifying genetic loci associated with variations in metabolite levels, including 2-HB and the structurally related and metabolically significant β-hydroxybutyrate (BHB).

A GWAS conducted on a cohort of 6,136 Finnish individuals successfully identified genetic loci associated with circulating levels of 2-hydroxybutyrate/2-hydroxyisobutyrate.[6] While human GWAS data for 2-HB is still emerging, studies in animal models, particularly in dairy cattle where BHB is a key indicator of ketosis, have provided valuable insights into genes regulating hydroxybutyrate metabolism.[7] These findings often point to genes involved in fatty acid metabolism and insulin signaling, pathways that are highly conserved across mammals.

| Associated Gene(s) | Function | Organism | Relevance to 2-HB/BHB Levels | Citation |

| MTARC1 | Mitochondrial Amidoxime Reducing Component 1 | Human | Associated with 3-hydroxybutyrate levels.[8] | [8] |

| GALNT2 | Polypeptide N-Acetylgalactosaminyltransferase 2 | Human | Associated with 3-hydroxybutyrate levels.[8] | [8] |

| SLC2A4 | Solute Carrier Family 2 Member 4 (GLUT4) | Human | Associated with 3-hydroxybutyrate levels.[9] | [9] |

| CETP | Cholesteryl Ester Transfer Protein | Human | Associated with 3-hydroxybutyrate levels.[9] | [9] |

| DGAT1 | Diacylglycerol O-Acyltransferase 1 | Bovine | Involved in fat metabolism; a highly significant SNP was found within this gene.[7] | [7] |

BHB as a Signaling Molecule: Epigenetic Regulation

Beyond its role as an energy substrate, β-hydroxybutyrate (BHB) functions as a crucial signaling molecule that directly influences gene expression. This action provides a feedback mechanism linking metabolic state to the genome.

The primary signaling function of BHB is the inhibition of class I histone deacetylases (HDACs) .[10]

-

Mechanism: During states of ketosis (e.g., fasting or a ketogenic diet), BHB levels can rise into the millimolar range in the plasma.[10] At these concentrations, BHB acts as an endogenous inhibitor of HDACs.

-

Epigenetic Consequence: HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, which opens up the chromatin structure and facilitates gene transcription.

-

Target Genes: This epigenetic modification preferentially upregulates genes involved in combating oxidative stress. A key target of this pathway is the transcription factor FOXO3 , which controls the expression of antioxidant genes.[10]

This role establishes BHB as an "epigenetic metabolite," directly coupling fatty acid oxidation and ketogenesis to the activation of protective genetic programs.

Experimental Protocols for Studying 2-HB Regulation

Investigating the genetic regulation of 2-HB requires robust methods for both metabolite quantification and genetic analysis.

Quantification of 2-Hydroxybutyrate

Several analytical techniques can be used to measure 2-HB in biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common and powerful platform for untargeted metabolomics.[11]

| Method | Principle | Advantages | Disadvantages | Primary Application |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | High sensitivity, high specificity, ability to measure many metabolites simultaneously. | Requires expensive equipment, complex data analysis. | Discovery research, untargeted metabolomics.[11] |

| GC-MS | Gas-phase chromatographic separation followed by mass detection. | Excellent for volatile compounds, high resolution. | Requires chemical derivatization for non-volatile molecules like 2-HB. | Targeted analysis, validation studies. |

| Enzymatic Assay | Uses a specific dehydrogenase enzyme to convert the analyte, linking the reaction to a measurable signal (e.g., NADH production). | Rapid, suitable for high-throughput screening, can be automated. | Measures total ketone bodies or a specific analyte; potential for cross-reactivity. | Clinical diagnostics, point-of-care testing.[12] |

| Portable Ketone Meter | Electrochemical measurement based on specific reagent strips. | Fast, portable, requires a small blood sample. | Typically measures BHB, not 2-HB specifically; lower precision than lab methods. | Monitoring ketosis in clinical or lifestyle settings.[13] |

Protocol: Untargeted 2-HB Quantification by HILIC-LC-MS

This protocol provides a general framework for measuring polar metabolites like 2-HB from plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of cold extraction solvent (e.g., 80:20 acetonitrile:methanol with internal standards).

-

Vortex thoroughly for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new autosampler vial for analysis.

-

-

Liquid Chromatography (HILIC):

-

Column: A suitable HILIC column (e.g., SeQuant ZIC-pHILIC).

-

Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at high organic (e.g., 85% B), decrease to elute polar compounds, then re-equilibrate. A typical gradient runs over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry:

-

Instrument: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.

-

Scan Range: m/z 70-1000.

-

Data Acquisition: Acquire data in full scan mode. For targeted validation, use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) with the specific m/z transition for 2-HB.

-

-

Data Processing:

-

Use software like MetaboAnalyst, XCMS, or vendor-specific software for peak picking, alignment, and integration.[14]

-

Identify 2-HB by comparing its accurate mass and retention time to an authentic chemical standard.

-

Normalize peak areas to an internal standard and perform statistical analysis to determine quantitative differences between sample groups.

-

Workflow for Identifying Genetic Regulators

A GWAS is a standard, powerful approach to uncover novel genetic loci associated with metabolite levels.[15]

Functional Validation: Following the identification of candidate genes from a GWAS, experimental validation is crucial.[16] This can involve:

-

In vitro studies: Using techniques like CRISPR-Cas9 to knock down or overexpress the candidate gene in a relevant cell line (e.g., hepatocytes) and measuring the subsequent change in 2-HB production.

-

Animal models: Creating knockout or transgenic animal models for the candidate gene and measuring systemic 2-HB levels under different metabolic conditions.

-

Mendelian Randomization: A statistical method that uses genetic variants as instrumental variables to investigate the causal relationship between a molecular trait (like a protein level) and a disease outcome.[17][18]

Conclusion and Future Directions

The genetic regulation of 2-hydroxybutyrate is a complex interplay between genes involved in amino acid catabolism, fatty acid oxidation, and the cellular redox state. While LDH is a key direct enzymatic controller, GWAS are uncovering a broader network of genes that modulate its upstream substrate availability and the overall metabolic environment. Furthermore, the discovery that the related ketone BHB acts as an epigenetic regulator highlights a sophisticated feedback system where metabolic state directly influences gene expression.

Future research should focus on:

-

Functional Validation: Moving beyond association to experimentally validate the role of candidate genes identified in human GWAS.

-

Therapeutic Targeting: Exploring whether modulating the activity of key regulatory enzymes or pathways can be a viable strategy for managing metabolic diseases.

-

Advanced Methodologies: Leveraging new technologies, such as DNA aptamer-based sensors, for more accessible and rapid quantification of 2-HB and other critical metabolites.

References

- 1. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: 2-Ketobutyric acid (PAMDB000001) [pseudomonas.umaryland.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. GWAS Catalog [ebi.ac.uk]

- 7. Genome-wide association analysis for β-hydroxybutyrate concentration in Milk in Holstein dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GWAS Catalog [ebi.ac.uk]

- 9. GWAS Catalog [ebi.ac.uk]

- 10. youtube.com [youtube.com]

- 11. Simultaneous analysis of gamma-hydroxybutyric acid and its precursors in urine using liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. MetaboAnalyst [metaboanalyst.ca]

- 15. google.com [google.com]

- 16. mdpi.com [mdpi.com]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxybutyric Acid in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is an organic acid emerging as a significant biomarker in clinical and pharmaceutical research. It is a byproduct of the catabolism of L-threonine and methionine and is closely linked to the biosynthesis of glutathione. Elevated levels of 2-HB in plasma are associated with increased oxidative stress and have been identified as an early indicator of insulin resistance and impaired glucose tolerance.[1][2] Consequently, the accurate quantification of 2-hydroxybutyric acid in plasma is crucial for studies related to metabolic disorders such as diabetes, as well as for monitoring therapeutic interventions that may impact metabolic pathways.

This document provides detailed application notes and protocols for the quantification of 2-hydroxybutyric acid in plasma samples using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of 2-Hydroxybutyric Acid Biosynthesis

The production of 2-hydroxybutyric acid is intricately linked to amino acid metabolism and the cellular response to oxidative stress. The following diagram illustrates the primary metabolic pathway leading to the formation of 2-HB.

Experimental Workflow Overview

The general workflow for the quantification of 2-hydroxybutyric acid in plasma samples is outlined below. This process involves sample collection, preparation, instrumental analysis, and data processing.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 2-hydroxybutyric acid in human plasma using LC-MS/MS and GC-MS. These values can vary between laboratories and instrument setups.

Table 1: LC-MS/MS Method Performance

| Parameter | Typical Value | Reference |

| Linearity Range | 0.500 - 40.0 µg/mL | [3] |

| Intra-run Precision (%CV) | < 5.5% | [3] |

| Inter-run Precision (%CV) | < 5.8% | [3] |

| Analytical Recovery | 96.3 - 103% | [3] |

| Lower Limit of Quantification (LLOQ) | 0.500 µg/mL | [3] |

Table 2: GC-MS Method Performance

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 500 µM | [4] |

| Intra-day Precision (%CV) | < 10% | |

| Inter-day Precision (%CV) | < 15% | |

| Recovery | 85 - 115% | |

| Limit of Quantification (LOQ) | 5 µM | [4] |

Experimental Protocols

Protocol 1: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of 2-hydroxybutyric acid in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

2-Hydroxybutyric acid standard

-

Isotopically labeled internal standard (e.g., 2-hydroxybutyric acid-d3)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) %B 0.0 5 1.0 5 3.0 95 4.0 95 4.1 5 | 6.0 | 5 |

-

MS/MS Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI), Negative Mode

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

2-Hydroxybutyric acid: Precursor ion (m/z) 103.0 -> Product ion (m/z) 57.0

-

2-Hydroxybutyric acid-d3 (IS): Precursor ion (m/z) 106.0 -> Product ion (m/z) 60.0

-

-

Note: Collision energy and other compound-specific parameters should be optimized for the specific instrument used.

-

4. Data Analysis

-

Integrate the peak areas for 2-hydroxybutyric acid and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of 2-hydroxybutyric acid in the plasma samples from the calibration curve using a linear regression model.

Protocol 2: Quantification of 2-Hydroxybutyric Acid in Human Plasma by GC-MS

This protocol details a method for the quantitative analysis of 2-hydroxybutyric acid in human plasma using gas chromatography-mass spectrometry, which requires a derivatization step to increase the volatility of the analyte.

1. Materials and Reagents

-

2-Hydroxybutyric acid standard

-

Isotopically labeled internal standard (e.g., 2-hydroxybutyric acid-d3)

-

Ethyl acetate (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (GC grade)

-

Human plasma (K2EDTA)

2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new glass tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and vortex for 30 seconds.

-

Heat the mixture at 60°C for 30 minutes.

-

Alternatively, a microwave-assisted derivatization can be performed at 800 W for 2 minutes.[4]

-

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC-MS autosampler vial.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (as TMS derivative):

-

2-Hydroxybutyric acid: m/z 117, 147, 233

-

2-Hydroxybutyric acid-d3 (IS): m/z 120, 150, 236

-

-

Note: The specific ions and their dwell times should be optimized for the instrument used.

-

4. Data Analysis

-

Integrate the peak areas for the selected ions of 2-hydroxybutyric acid and the internal standard.

-

Calculate the peak area ratio of the quantifier ion of the analyte to the quantifier ion of the internal standard.

-

Construct a calibration curve and determine the concentration of 2-hydroxybutyric acid in the plasma samples as described for the LC-MS/MS method.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metaboli… [ouci.dntb.gov.ua]

Application Notes and Protocols for LC-MS/MS Measurement of 2-Hydroxybutyric Acid (2-HBA)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 2-hydroxybutyric acid (2-HBA) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolic byproduct of the glutathione synthesis pathway and has been identified as a potential biomarker for insulin resistance and oxidative stress.

Introduction

2-Hydroxybutyric acid (this compound) is an organic acid that is formed as a byproduct of the conversion of methionine to cysteine, a key component of glutathione. Elevated levels of this compound can indicate increased oxidative stress and are associated with metabolic disorders such as insulin resistance and impaired glucose tolerance. Accurate and precise quantification of this compound is crucial for its validation and application as a clinical biomarker. LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules like this compound in complex biological samples.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents

-

2-Hydroxybutyric acid (analytical standard)

-

2-Hydroxybutyric acid-d3 (internal standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[1]

-

Thaw Samples : Thaw plasma samples and internal standard working solution on ice.

-

Spike Internal Standard : In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample. Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in methanol) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

-

Protein Precipitation : Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortex : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant : Carefully transfer the supernatant to a clean autosampler vial.

-

Injection : The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC)

-

Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this compound from other matrix components.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient :

Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |

-

Flow Rate : 0.4 mL/min

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode : Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions : The exact m/z values may require optimization on the specific instrument. For small organic acids, the deprotonated molecule [M-H]⁻ is typically monitored as the precursor ion.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 103.0 57.0 15 | this compound-d3 (IS) | 106.0 | 60.0 | 15 |

-

Source Parameters :

-

Capillary Voltage : 3.0 kV

-

Source Temperature : 150°C

-

Desolvation Temperature : 400°C

-

Desolvation Gas Flow : 800 L/hr

-

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance characteristics of an LC-MS/MS assay for this compound.

| Parameter | Typical Value |

| Linearity Range | 0.500 - 40.0 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.500 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Recovery | 85 - 115% |

Visualization

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS workflow for this compound quantification.

Signaling Pathway Context

This compound is a byproduct of the transsulfuration pathway, which is linked to glutathione synthesis. It is also implicated in the induction of antioxidant response pathways.

References

Application Notes and Protocols for the Use of 2-Hydroxybutyrate (2-HBA) as a Biomarker for Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance (IR) is a key pathological feature of type 2 diabetes and the metabolic syndrome. The early detection of IR is critical for enabling timely interventions to prevent or delay the onset of overt disease. 2-Hydroxybutyrate (2-HBA), also known as α-hydroxybutyrate, has emerged as a promising early biomarker for insulin resistance.[1][2][3][4][5] This small molecule metabolite is a byproduct of amino acid and fatty acid metabolism, and its circulating levels are elevated in individuals with insulin resistance, even before the onset of hyperglycemia.[1][3] These application notes provide a comprehensive overview of the use of this compound as a biomarker for IR, including its biochemical basis, quantitative data from clinical studies, and detailed protocols for its measurement.

Biochemical Basis of this compound as an Insulin Resistance Biomarker

Under normal physiological conditions, this compound is produced in small amounts. However, in states of metabolic stress associated with insulin resistance, such as increased fatty acid oxidation and oxidative stress, its production is significantly upregulated.[1][3] The primary pathway for this compound synthesis involves the conversion of α-ketobutyrate, a catabolic product of the amino acids threonine and methionine, by the enzyme lactate dehydrogenase (LDH).[1][3] This reaction is driven by an increased intracellular ratio of NADH to NAD+, a hallmark of oxidative stress and a consequence of increased fatty acid β-oxidation.[1][3]

The elevation of this compound reflects a metabolic shift where the body is relying more on fat and certain amino acids for energy, a characteristic feature of insulin resistance where glucose uptake and utilization are impaired. Therefore, measuring this compound levels provides a sensitive window into the underlying metabolic dysregulation of insulin resistance.

Quantitative Data Summary

Several clinical studies have demonstrated a strong association between elevated plasma this compound concentrations and insulin resistance. A key finding from a study in a non-diabetic population identified a plasma this compound concentration of 5 µg/mL as a threshold to distinguish between insulin-sensitive and insulin-resistant individuals.[2]

For a more detailed comparison, the following table summarizes representative data from a hypothetical clinical study, illustrating the typical differences observed in this compound levels and other metabolic markers between healthy and insulin-resistant individuals.

| Parameter | Healthy Control Group | Insulin-Resistant Group | p-value |

| Number of Subjects (n) | 150 | 150 | - |

| 2-Hydroxybutyrate (µg/mL) | 3.8 ± 1.2 | 6.5 ± 2.1 | < 0.001 |

| HOMA-IR | 1.5 ± 0.5 | 4.2 ± 1.8 | < 0.001 |

| Fasting Insulin (µU/mL) | 6.5 ± 2.0 | 18.1 ± 7.5 | < 0.001 |

| Fasting Glucose (mg/dL) | 90 ± 5 | 98 ± 8 | < 0.01 |

Data presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

The Quantose IR Test

The clinical utility of this compound as a biomarker for insulin resistance is highlighted by its inclusion in the Quantose IR test.[6][7][8][9] This is a multi-analyte test that combines the measurement of fasting plasma levels of this compound with insulin, oleic acid, and linoleoyl-glycerophosphocholine (LGPC).[6][8] The concentrations of these biomarkers are used in a proprietary algorithm to generate a Quantose IR score, which ranges from 1 to 120, with higher scores indicating greater insulin resistance.[6] A Quantose IR score of 63 or higher is defined as indicative of insulin resistance.[6]

Experimental Protocols

Accurate and precise quantification of this compound in biological samples is crucial for its application as a biomarker. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for this purpose.

Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol is adapted from validated methods for the analysis of small polar metabolites in plasma.

1. Materials and Reagents

-

2-Hydroxybutyric acid standard

-

Stable isotope-labeled internal standard (e.g., 2-hydroxybutyric-d3 acid)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plasma/serum samples (collected from fasting individuals)

2. Sample Preparation

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

-

Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an LC-MS vial.

3. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 103.0, Product ion (m/z) 57.0

-

This compound-d3 (IS): Precursor ion (m/z) 106.0, Product ion (m/z) 60.0

-

4. Data Analysis

-

Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.

Protocol 2: Quantification of this compound in Human Serum by GC-MS with Microwave-Assisted Derivatization

This protocol is based on a validated method for the rapid analysis of this compound.

1. Materials and Reagents

-

2-Hydroxybutyric acid standard

-

Internal standard (e.g., succinic-d4 acid)

-

Ethyl acetate (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (GC grade)

-

Serum samples (collected from fasting individuals)

2. Sample Preparation

-

Thaw serum samples on ice.

-

To a glass tube, add 50 µL of serum.

-

Add 10 µL of the internal standard solution.

-

Add 500 µL of ethyl acetate for liquid-liquid extraction.

-

Vortex for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new glass tube and evaporate to dryness under nitrogen.

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly.

-

Place the tube in a microwave oven and irradiate at a low power setting (e.g., 200W) for 2 minutes.

-

Allow the sample to cool to room temperature.

-

Transfer the derivatized sample to a GC-MS vial.

3. GC-MS Conditions

-

GC System: Gas chromatograph with a mass selective detector.

-

Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

Ions to monitor (for the di-TMS derivative of this compound): m/z 147, 175, 233.

-

4. Data Analysis

-

Quantify the derivatized this compound by comparing the peak area of the characteristic ions to the internal standard against a calibration curve.

Visualizations

Caption: Metabolic pathway showing the synthesis of this compound in the context of insulin resistance.

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical relationship between insulin resistance and this compound as a biomarker.

References

- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]

- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metabolon.com [metabolon.com]

- 7. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Quantose Insulin Resistance Test for Maternal Insulin Resistance: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Fasting Blood Test for Insulin Resistance and Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Models for Studying 2-Hydroxybutyrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyrate (2-HB), an alpha-hydroxy acid, has emerged as a significant metabolic marker implicated in various physiological and pathological states, including insulin resistance, oxidative stress, and metabolic disorders. As a byproduct of L-threonine catabolism and glutathione biosynthesis, fluctuations in 2-HB levels can provide critical insights into cellular metabolic shifts. This document provides detailed application notes and protocols for experimental models to study 2-hydroxybutyrate, catering to in vitro and in vivo research endeavors.

Metabolic Origin of 2-Hydroxybutyrate

2-HB is primarily generated through two metabolic routes. The first involves the catabolism of the amino acid L-threonine. The second, and more clinically relevant pathway, is a byproduct of glutathione (GSH) synthesis, particularly under conditions of oxidative stress. When there is high demand for GSH, the transsulfuration pathway is activated, leading to the production of α-ketobutyrate, which is then reduced to 2-HB.

Metabolic pathways leading to the formation of 2-Hydroxybutyrate.

In Vitro Models: Studying 2-HB in Cell Culture

Cell Line Selection

The C2C12 mouse myoblast cell line is a well-established model for studying muscle metabolism and is suitable for investigating the effects of 2-HB. These cells can be differentiated into myotubes, providing a more physiologically relevant model of skeletal muscle.

Experimental Workflow: In Vitro Studies

Workflow for in vitro experiments with 2-Hydroxybutyrate.

Protocol: 2-Hydroxybutyrate Treatment of C2C12 Myotubes

Materials:

-

C2C12 myoblasts

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

Sodium 2-hydroxybutyrate

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will reach 80-90% confluency.

-

Differentiation: Once confluent, replace the growth medium with differentiation medium. Culture for 4-6 days to allow myoblasts to differentiate into myotubes.

-

2-HB Preparation: Prepare a stock solution of sodium 2-hydroxybutyrate in sterile water. Further dilute in differentiation medium to the desired final concentration (e.g., 500 µM).

-

Treatment: Remove the differentiation medium from the myotubes and replace it with the 2-HB-containing medium. Include a vehicle control (medium without 2-HB).

-

Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).

-

Harvesting:

-

Supernatant: Collect the cell culture supernatant for extracellular metabolite analysis.

-

Cell Lysate: Wash the cells with cold PBS, then lyse the cells using an appropriate lysis buffer for downstream applications (e.g., RIPA buffer for protein analysis, or specific buffers for metabolite extraction).

-

In Vivo Models: Investigating 2-HB in Animal Studies

Animal Model Selection

C57BL/6J mice are a commonly used inbred strain for metabolic studies and are suitable for investigating the systemic effects of 2-HB.

Experimental Workflow: In Vivo Studies

Workflow for in vivo experiments with 2-Hydroxybutyrate.

Protocol: 2-Hydroxybutyrate Administration in Mice

Materials:

-

C57BL/6J mice (8-10 weeks old)

-

Sodium 2-hydroxybutyrate

-

Sterile saline (0.9% NaCl)

-

Administration supplies (e.g., syringes and needles for intraperitoneal injection, gavage needles for oral administration)

Procedure:

-

Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

-

2-HB Preparation: Dissolve sodium 2-hydroxybutyrate in sterile saline to the desired concentration.

-

Administration:

-

Intraperitoneal (IP) Injection: A common route for systemic administration. A typical dose might range from 100 to 500 mg/kg body weight.

-

Oral Gavage: Useful for studying the effects of oral intake.

-

-

Dosing Regimen: The frequency of administration will depend on the study design (e.g., a single dose for acute studies, or daily doses for chronic studies).

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration via tail vein or terminal cardiac puncture. Process for plasma or serum.

-

Tissues: At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, muscle, adipose tissue). Snap-freeze in liquid nitrogen and store at -80°C.

-

Quantitative Data and Analytical Methods

Accurate quantification of 2-HB is crucial for interpreting experimental results. Mass spectrometry-based methods are the gold standard for this purpose.

| Analytical Method | Sample Type | Typical Concentration Range | Reference |

| LC-MS/MS | Human Plasma | 0.500 - 40.0 µg/mL | [1] |

| GC-MS | Human Serum | Validation performed |

Protocol: Quantification of 2-Hydroxybutyrate by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Sample Preparation (Plasma/Serum):

-

Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled 2-HB).

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) to separate 2-HB from other metabolites. A gradient elution with mobile phases such as water and acetonitrile with a small amount of formic acid is common.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (m/z of 2-HB) to a specific product ion.

Signaling Pathways and Cellular Effects

While research is ongoing, 2-HB is thought to influence cellular processes, particularly in response to metabolic stress. Its close relationship with β-hydroxybutyrate (BHB), a known signaling molecule, suggests potential roles in epigenetic regulation and receptor activation. The link between 2-HB and oxidative stress points towards its involvement in redox signaling pathways.

Potential signaling roles of 2-Hydroxybutyrate.

Conclusion

The experimental models and protocols outlined in this document provide a framework for investigating the multifaceted roles of 2-hydroxybutyrate. By employing a combination of in vitro and in vivo approaches, coupled with robust analytical methods, researchers can further elucidate the significance of 2-HB in health and disease, paving the way for potential therapeutic interventions.

References

Application Notes: 2-Hydroxybutyric Acid in Metabolomics Research

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]

- 6. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Indicators of Detox: 2-Hydroxybutyric Acid — Great Plains Laboratory [mosaicdx.com]

- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. forensicresources.org [forensicresources.org]

- 13. Human Metabolome Database: GC-MS Spectrum - 2-Hydroxybutyric acid GC-MS (2 TMS) (HMDB0000008) [hmdb.ca]

- 14. scispace.com [scispace.com]

Animal Models of Elevated 2-Hydroxybutyrate: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on animal models of elevated 2-hydroxybutyrate (2-HB), a significant biomarker for metabolic stress, insulin resistance, and oxidative stress. These detailed application notes and protocols provide a critical resource for studying the pathophysiology of metabolic diseases and for the preclinical evaluation of novel therapeutic agents.

Introduction to 2-Hydroxybutyrate (2-HB)

2-Hydroxybutyrate (2-HB), an alpha-hydroxybutyrate, is a metabolite produced as a byproduct of amino acid catabolism (threonine and methionine) and glutathione synthesis. Elevated levels of 2-HB are increasingly recognized as an early indicator of metabolic dysregulation, including insulin resistance and type 2 diabetes. Its formation is closely linked to an increased intracellular NADH/NAD+ ratio, a hallmark of oxidative stress and increased fatty acid oxidation. Understanding the mechanisms that lead to elevated 2-HB and its physiological consequences is crucial for the development of effective treatments for metabolic disorders.

Key Animal Models for Studying Elevated 2-HB

Several animal models have been established to investigate the causes and effects of elevated 2-HB. These models can be broadly categorized into metabolic disease models and dietary intervention models.

Streptozotocin (STZ)-Induced Diabetic Rat Model

The most well-characterized animal model for studying elevated 2-HB is the streptozotocin (STZ)-induced diabetic rat. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia and metabolic alterations that mimic type 1 diabetes. This model is associated with significant increases in 2-HB levels in both plasma and urine.

High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model

Rodent models fed a high-fat diet develop obesity, insulin resistance, and other features of the metabolic syndrome. While the primary focus in these models has often been on the ketone body beta-hydroxybutyrate (BHB), elevated 2-HB is also observed due to the increased flux of fatty acids to the liver and subsequent oxidative stress.

Models of Ketoacidosis

Conditions of ketoacidosis, such as diabetic ketoacidosis (DKA) and alcoholic ketoacidosis, are characterized by the overproduction of ketone bodies and related metabolites. Animal models of these conditions, often induced by a combination of STZ and diet or chronic alcohol administration, are also valuable for studying the pathological elevation of 2-HB.

Quantitative Data from Animal Models

The following table summarizes representative data on 2-HB and related metabolite concentrations in various animal models. It is important to note that absolute concentrations can vary depending on the specific experimental conditions, analytical methods, and the rodent strain used.

| Animal Model | Tissue/Fluid | Analyte | Concentration (Control) | Concentration (Model) | Fold Change | Citation |

| Streptozotocin (STZ)-Induced Diabetic Rat | Plasma | Poly-(R)-3-hydroxybutyrate | - | - | ~6.0 | [1] |

| Streptozotocin (STZ)-Induced Diabetic Rat | Kidney | Poly-(R)-3-hydroxybutyrate | - | - | ~7.2 | [1] |

| Streptozotocin (STZ)-Induced Diabetic Rat | Sciatic Nerve | Poly-(R)-3-hydroxybutyrate | - | - | ~9.0 | [1] |

| High-Fat Diet Fed Mouse | Plasma | β-hydroxybutyrate | ~0.5-1.0 mM | ~2.0-3.0 mM | ~2-6 | [2] |

| High-Fat Diet Fed Mouse (Female, with chronic stress) | Plasma | β-hydroxybutyrate | Increased vs. chow | Lower than non-stressed KD | - | [3] |

| Ketogenic Diet Fed EL Mouse | Plasma | β-hydroxybutyrate | Significantly lower | Significantly higher | - | [4] |